Cas no 930691-52-4 (1-Phenyl-3-(2-phenylethenesulfonamido)urea)

1-Phenyl-3-(2-phenylethenesulfonamido)urea structure
930691-52-4 structure
Product Name:1-Phenyl-3-(2-phenylethenesulfonamido)urea
CAS No:930691-52-4
MF:C15H15N3O3S
MW:317.362901926041
CID:5919635
PubChem ID:17430679
Update Time:2025-07-14

1-Phenyl-3-(2-phenylethenesulfonamido)urea Chemical and Physical Properties

Names and Identifiers

    • EN300-26577919
    • 930691-52-4
    • Z133696310
    • 1-phenyl-3-(2-phenylethenesulfonamido)urea
    • 1-Phenyl-3-(2-phenylethenesulfonamido)urea
    • Inchi: 1S/C15H15N3O3S/c19-15(16-14-9-5-2-6-10-14)17-18-22(20,21)12-11-13-7-3-1-4-8-13/h1-12,18H,(H2,16,17,19)/b12-11+
    • InChI Key: LVWDAXCHBNNXEN-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NNC(NC1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 317.08341252g/mol
  • Monoisotopic Mass: 317.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 95.7Ų

1-Phenyl-3-(2-phenylethenesulfonamido)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577919-0.05g
1-phenyl-3-(2-phenylethenesulfonamido)urea
930691-52-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-Phenyl-3-(2-phenylethenesulfonamido)urea

Introduction to 1-Phenyl-3-(2-phenylethenesulfonamido)urea (CAS No. 930691-52-4)

1-Phenyl-3-(2-phenylethenesulfonamido)urea, identified by the Chemical Abstracts Service Number (CAS No.) 930691-52-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research due to its unique structural and functional properties. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of both phenyl and vinylene sulfonamide moieties in its molecular structure suggests a potential for significant interactions with biological targets, making it a compound of considerable interest in drug discovery and medicinal chemistry.

The molecular framework of 1-Phenyl-3-(2-phenylethenesulfonamido)urea consists of a phenyl group attached to a urea moiety, which is further linked to a 2-phenylethenesulfonamide group. This arrangement confers upon the compound a high degree of structural complexity, which can be exploited to modulate its biological activity. The sulfonamide functionality is particularly noteworthy, as it is a well-documented pharmacophore in many bioactive molecules. Sulfonamides are known for their ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic effects, all of which can influence the compound's binding affinity and selectivity towards biological targets.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. The compound 1-Phenyl-3-(2-phenylethenesulfonamido)urea represents an intriguing candidate in this context. Its dual functionality—combining the urea and sulfonamide groups—provides a versatile scaffold for further chemical modifications. Such modifications can be tailored to optimize solubility, bioavailability, metabolic stability, and target specificity, thereby enhancing its potential as a lead compound for drug development.

One of the most compelling aspects of 1-Phenyl-3-(2-phenylethenesulfonamido)urea is its potential application in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, sulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrase enzymes, which play a pivotal role in maintaining acid-base balance in tissues and are implicated in conditions such as glaucoma and altitude sickness. Additionally, sulfonamide derivatives have shown promise as inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria, making them valuable candidates for antibacterial therapies.

The structural motif of 1-Phenyl-3-(2-phenylethenesulfonamido)urea also suggests potential applications in the field of anti-inflammatory and immunomodulatory drug discovery. Sulfonamides have been reported to modulate inflammatory responses by interacting with various cytokine pathways and immune cell receptors. By leveraging the unique chemical properties of this compound, researchers may develop novel therapeutics that can selectively target inflammatory mediators without eliciting significant side effects.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 1-Phenyl-3-(2-phenylethenesulfonamido)urea for their binding affinity to specific biological targets. These computational approaches allow researchers to predict how the compound will interact with proteins, enzymes, and other biomolecules at an atomic level. Such insights are invaluable for designing next-generation sulfonamide-based drugs with improved efficacy and reduced toxicity.

The synthesis of 1-Phenyl-3-(2-phenylethenesulfonamido)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 2-phenylethenesulfonamide group necessitates careful selection of reagents and catalysts to achieve optimal regioselectivity. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce this compound on scales suitable for preclinical studies.

In conclusion,1-Phenyl-3-(2-phenylethenesulfonamido)urea (CAS No. 930691-52-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—particularly the combination of phenyl, urea, and sulfonamide moieties—offer a rich scaffold for developing novel bioactive molecules. As our understanding of biological pathways continues to expand, compounds like this one are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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